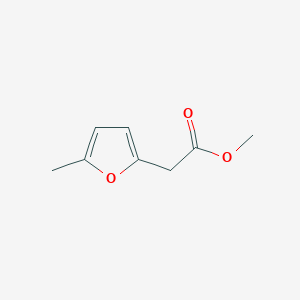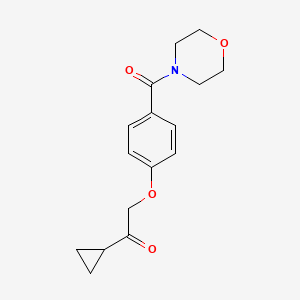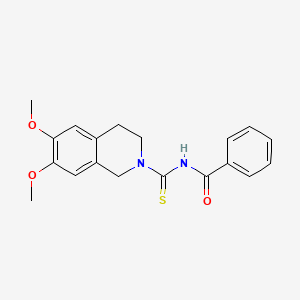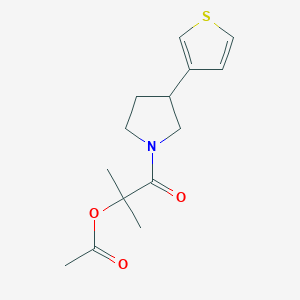
2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate is a synthetic organic compound that features a complex structure with a thiophene ring, a pyrrolidine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino acids or amines with suitable electrophiles.
Introduction of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Acetylation: The final step involves acetylation, where the compound is treated with acetic anhydride in the presence of a base like pyridine to introduce the acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrolidine rings can engage in π-π interactions and hydrogen bonding, facilitating binding to active sites. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-oxo-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-2-yl acetate: Similar structure but with the thiophene ring in a different position.
2-Methyl-1-oxo-1-(3-(furan-3-yl)pyrrolidin-1-yl)propan-2-yl acetate: Similar structure with a furan ring instead of a thiophene ring.
2-Methyl-1-oxo-1-(3-(pyridin-3-yl)pyrrolidin-1-yl)propan-2-yl acetate: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance electronic properties and binding interactions compared to similar compounds with different heterocycles.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10(16)18-14(2,3)13(17)15-6-4-11(8-15)12-5-7-19-9-12/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFILTOGGVDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
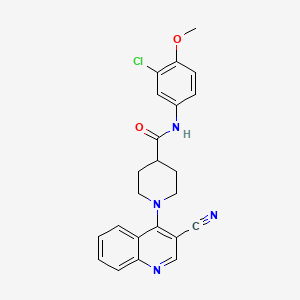
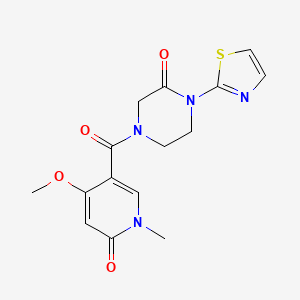
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)
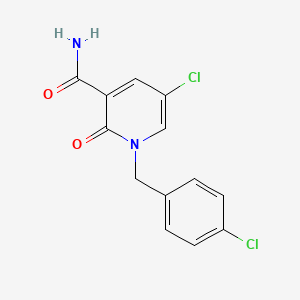
![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)
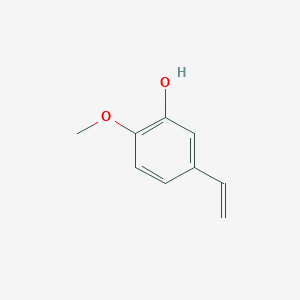


![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
![N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2484000.png)
